

# An In-Depth Technical Guide to Dexelvucitabine: Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Dexelvucitabine |           |  |  |  |
| Cat. No.:            | B1670336        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dexelvucitabine** (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection, demonstrating significant activity against both wild-type and drug-resistant viral strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and in vitro antiviral activity of **Dexelvucitabine**. Detailed experimental protocols for its synthesis, antiviral assays, and cytotoxicity assessments are also presented, along with a visualization of its mechanism of action. Although its clinical development was halted due to safety concerns, the data and methodologies associated with **Dexelvucitabine** remain valuable for the ongoing research and development of novel antiretroviral agents.

## **Chemical Structure and Properties**

**Dexelvucitabine** is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one. Its structure features a didehydrodideoxyribose sugar moiety linked to a 5-fluorocytosine base.

Table 1: Chemical and Physicochemical Properties of Dexelvucitabine



| Property                  | Value                                                                                                                   | Reference    |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                | 4-amino-5-fluoro-1-[(2R,5S)-5-<br>(hydroxymethyl)-2,5-<br>dihydrofuran-2-yl]pyrimidin-<br>2(1H)-one                     |              |
| Synonyms                  | Reverset, D-d4FC, DPC-817                                                                                               |              |
| CAS Number                | 134379-77-4                                                                                                             | _            |
| Molecular Formula         | С <sub>9</sub> H <sub>10</sub> FN <sub>3</sub> O <sub>3</sub>                                                           | _            |
| Molecular Weight          | 227.19 g/mol                                                                                                            | _            |
| Appearance                | White to off-white solid                                                                                                | <del>-</del> |
| Melting Point             | Not available                                                                                                           | <del>-</del> |
| Boiling Point (Predicted) | 394.9 ± 52.0 °C                                                                                                         | <del>-</del> |
| Density (Predicted)       | 1.66 ± 0.1 g/cm <sup>3</sup>                                                                                            | <del>-</del> |
| pKa (Predicted)           | 14.28 ± 0.10                                                                                                            | <del>-</del> |
| Solubility                | Soluble in DMSO                                                                                                         | <del>-</del> |
| SMILES                    | N=c1nc(=O)n(c(F)c1)<br>[C@H]2OINVALID-LINK<br>C=C2                                                                      |              |
| InChI                     | InChI=1S/C9H10FN3O3/c10-<br>6-3-13(9(15)12-8(6)11)7-2-1-<br>5(4-14)16-7/h1-3,5,7,14H,4H2,<br>(H2,11,12,15)/t5-,7+/m0/s1 |              |

# Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a nucleoside analog, **Dexelvucitabine** requires intracellular phosphorylation to its active triphosphate form, **Dexelvucitabine** triphosphate (d4FC-TP). This process is catalyzed by host cellular kinases.





Click to download full resolution via product page

**Figure 1:** Intracellular phosphorylation pathway of **Dexelvucitabine** and its mechanism of action.



d4FC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase (RT). Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of **Dexelvucitabine** prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.

## In Vitro Antiviral Activity and Cytotoxicity

**Dexelvucitabine** has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those resistant to other NRTIs like zidovudine (AZT) and lamivudine (3TC).

Table 2: In Vitro Anti-HIV-1 Activity of **Dexelvucitabine** 

| Virus Strain              | Cell Line | Assay Method | EC <sub>50</sub> (μM) | Reference |
|---------------------------|-----------|--------------|-----------------------|-----------|
| HIV-1 (Wild-<br>Type)     | MT-2      | p24 antigen  | Not Available         |           |
| HIV-1 (AZT-<br>resistant) | MT-2      | p24 antigen  | Not Available         | _         |
| HIV-1 (3TC-<br>resistant) | MT-2      | p24 antigen  | Not Available         |           |

Table 3: In Vitro Cytotoxicity of **Dexelvucitabine** 

| Cell Line                                        | Assay Method | CC50 (µМ) | Reference |
|--------------------------------------------------|--------------|-----------|-----------|
| Peripheral Blood<br>Mononuclear Cells<br>(PBMCs) | MTT          | >100      |           |
| CEM                                              | MTT          | >100      | _         |
| MT-2                                             | MTT          | >100      | -         |

# Experimental Protocols Synthesis of Dexelvucitabine



Several synthetic routes for **Dexelvucitabine** have been reported. A common approach involves the glycosylation of a protected 5-fluorocytosine base with a suitable furanose derivative, followed by deprotection steps.



Click to download full resolution via product page

**Figure 2:** General workflow for the synthesis of **Dexelvucitabine**.

Detailed Methodology (Example): A detailed synthetic protocol can be found in the supplementary materials of relevant publications. A general procedure is as follows:

- Protection of 5-Fluorocytosine: The amino and hydroxyl groups of 5-fluorocytosine are protected, for example, by silylation with a reagent like hexamethyldisilazane (HMDS).
- Preparation of the Glycosyl Donor: A suitable 2,3-didehydro-2,3-dideoxyribofuranoside derivative is prepared to act as the glycosyl donor.
- Glycosylation: The protected 5-fluorocytosine is coupled with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
- Deprotection: The protecting groups on the resulting nucleoside are removed under appropriate conditions (e.g., acidic or fluoride-mediated deprotection).
- Purification: The final product, **Dexelvucitabine**, is purified using techniques such as column chromatography and recrystallization.

## **Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)**

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.



#### Methodology:

- Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.
- Compound Preparation: A serial dilution of **Dexelvucitabine** is prepared in cell culture medium.
- Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of a known amount of HIV-1 virus stock.
- Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.
- Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.
- Data Analysis: The 50% effective concentration (EC<sub>50</sub>) is calculated by plotting the
  percentage of viral inhibition against the drug concentration and fitting the data to a doseresponse curve.

### **Cytotoxicity Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

#### Methodology:

- Cell Seeding: Lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.
- Compound Treatment: A serial dilution of **Dexelvucitabine** is added to the cells.
- Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 4-5 days).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.



- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The 50% cytotoxic concentration (CC<sub>50</sub>) is determined by plotting the percentage of cell viability against the drug concentration.

## Conclusion

**Dexelvucitabine** is a potent NRTI with a clear mechanism of action against HIV-1. While its clinical development was discontinued, the extensive preclinical data and the established experimental protocols for its synthesis and evaluation provide a valuable resource for the fields of medicinal chemistry and virology. The structural features and biological activity profile of **Dexelvucitabine** can inform the design of new and improved antiretroviral agents with enhanced efficacy and safety profiles. The detailed methodologies presented in this guide offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for HIV and other viral infections.

 To cite this document: BenchChem. [An In-Depth Technical Guide to Dexelvucitabine: Chemical Structure, Properties, and Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670336#chemical-structure-and-properties-of-dexelvucitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com